molecular formula C19H19N3O2 B1574391 Pirotinib

Pirotinib

Cat. No. B1574391
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Scientific Research Applications

Pirotinib as an RTK Inhibitor

Pirotinib is an orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) family, which includes epidermal growth factor receptors (ErbB; EGFR) 1, 2, and 4. Its primary application in scientific research is its potential as an antineoplastic agent. Pirotinib's mechanism of action involves selectively and irreversibly binding to and inhibiting these receptors. This inhibition can lead to reduced tumor cell growth and angiogenesis in cancers that overexpress these RTKs, as EGFRs are crucial in both tumor cell proliferation and tumor vascularization. This property of Pirotinib makes it a significant subject of study in cancer research, particularly in tumors where these receptors are overexpressed (Definitions, 2020).

Comparative Studies with Other Inhibitors

While Pirotinib is a specific inhibitor, it's important to understand its application and effectiveness in comparison with other inhibitors. For instance, Larotrectinib, a tropomyosin receptor kinase (TRK) inhibitor, has been developed for the treatment of cancers with neurotrophic receptor tyrosine kinase (NTRK) gene fusions. These studies provide insight into the effectiveness of various inhibitors, including Pirotinib, across different types of cancers and genetic backgrounds. Comparative studies help in understanding the specific scenarios where Pirotinib may be more effective or preferable over other inhibitors (Scott, 2019).

properties

Product Name

Pirotinib

Molecular Formula

C19H19N3O2

Appearance

Solid powder

synonyms

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.